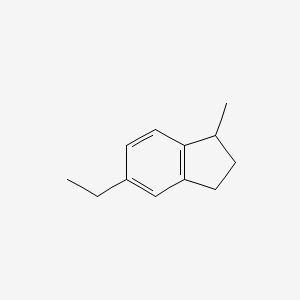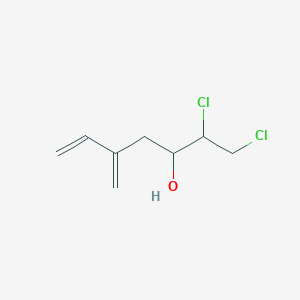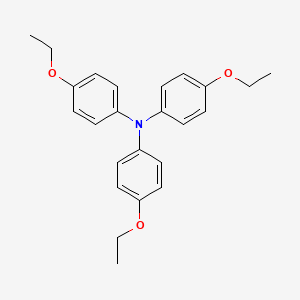![molecular formula C24H54Si2 B14482332 (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] CAS No. 64100-23-8](/img/structure/B14482332.png)
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of a broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] typically involves the reaction of ethane-1,2-diol with methyl(dipentyl)silane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and enable the efficient production of large quantities of the compound. The use of continuous flow reactors also helps in minimizing the formation of by-products and improving the overall yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in the reactions of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups. These products have diverse applications in materials science, catalysis, and organic synthesis.
Applications De Recherche Scientifique
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: In biological research, (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is used in the development of silicon-based biomaterials and as a tool for studying silicon metabolism in living organisms.
Industry: In industrial applications, (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with organic groups, allowing for the formation of complex molecular structures. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications. The specific molecular targets and pathways involved in the compound’s mechanism of action depend on the context in which it is used, such as in catalysis, materials science, or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] include other organosilicon compounds such as:
- Silane, 1,2-ethanediylbis[methyldiphenyl-]
- Dimethylaminoethoxyethanol
Uniqueness
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is unique due to its specific molecular structure, which includes ethane-1,2-diyl and methyl(dipentyl)silane groups. This unique structure imparts specific chemical properties to the compound, such as its ability to undergo various chemical reactions and its potential applications in diverse fields. The presence of both ethane-1,2-diyl and methyl(dipentyl)silane groups distinguishes it from other organosilicon compounds and contributes to its versatility in scientific research and industrial applications.
Propriétés
Numéro CAS |
64100-23-8 |
|---|---|
Formule moléculaire |
C24H54Si2 |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
methyl-[2-[methyl(dipentyl)silyl]ethyl]-dipentylsilane |
InChI |
InChI=1S/C24H54Si2/c1-7-11-15-19-25(5,20-16-12-8-2)23-24-26(6,21-17-13-9-3)22-18-14-10-4/h7-24H2,1-6H3 |
Clé InChI |
BSEQNUXGVXMMOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[Si](C)(CCCCC)CC[Si](C)(CCCCC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


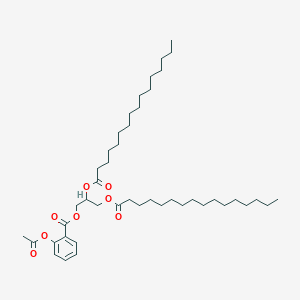

![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)


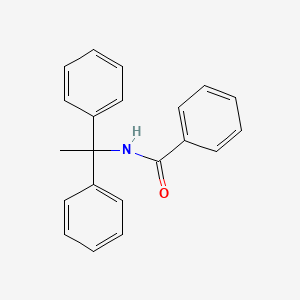
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)

